N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide
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Overview
Description
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide is a complex organic compound with a unique structure that includes a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the methoxy and benzyl groups. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often utilized in industrial settings to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalazinone moiety to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophthalazinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide involves its interaction with specific molecular targets. The phthalazinone moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: This compound shares structural similarities but has different functional groups, leading to distinct properties and applications.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: Another structurally related compound with unique reactivity and applications.
Uniqueness
N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]propanamide stands out due to its specific combination of functional groups and the presence of the phthalazinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C20H21N3O3/c1-4-18(24)21-12-14-11-13(9-10-17(14)26-3)19-15-7-5-6-8-16(15)20(25)23(2)22-19/h5-11H,4,12H2,1-3H3,(H,21,24) |
InChI Key |
LGOMVCPYUWYFIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)OC |
Origin of Product |
United States |
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